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Compound of Interest

5-(2-PYRIDYL)-1,2-
DIHYDROPYRIDIN-2-ONE

Cat. No.: B044829

Compound Name:

An In-Depth Technical Guide to the Molecular Structure of 5-(2-PYRIDYL)-1,2-
DIHYDROPYRIDIN-2-ONE

Abstract

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged
structure” due to its versatile physicochemical properties and broad spectrum of biological
activities.[1][2][3] This guide provides a detailed examination of a specific derivative, 5-(2-
PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE (CAS No. 381233-78-9). We will dissect its
molecular architecture, outline a validated synthetic pathway, predict its spectroscopic
signature, and explore its pivotal role as a precursor in the development of advanced
neurological therapeutics. This document is intended for researchers, medicinal chemists, and
drug development professionals seeking a comprehensive understanding of this high-value
heterocyclic compound.

Molecular Identity and Physicochemical Properties

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE is a bi-heterocyclic aromatic compound
composed of a pyridine ring linked to a 1,2-dihydropyridin-2-one (also known as a 2-pyridone)
core.[4] This arrangement allows the molecule to act as both a hydrogen bond donor (via the
pyridone N-H) and acceptor (via the pyridone C=0 and the nitrogens of both rings), a key
feature for interaction with biological targets.[2] Its fundamental properties are summarized
below.
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Property Value Reference(s)
CAS Number 381233-78-9 [5][6]
Molecular Formula C10HsN20 [71[8]
Molecular Weight 172.18 g/mol [51[7]
Physical Form White Solid
Melting Point 71-75 °C
Boiling Point 434.3 £ 45.0 °C (Predicted)
Density 1.221 + 0.06 g/cm3 (Predicted)
pKa 10.85 + 0.10 (Predicted)
SMILES C1(=CC(=O)NC=C1)C2=CC=

CC=N2
InChi Key NHWKTZWOSIVHOL-

UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

The construction of the C-C bond linking the two heterocyclic rings is most effectively achieved
via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method
of choice, valued for its mild reaction conditions, high functional group tolerance, and the
commercial availability of the necessary building blocks.[5][7]

General Synthetic Workflow

The synthesis involves the coupling of an activated pyridine derivative (an electrophile) with a
pyridinone boronic acid derivative (a nucleophile) in the presence of a palladium catalyst and a
base.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.chemicalbook.com/synthesis/5-2-pyridyl-1-2-dihydropyridin-2-one.htm
https://wap.guidechem.com/encyclopedia/synthesis_381233-78-9-p1.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72456451.htm
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB72456451.htm
https://www.chemicalbook.com/synthesis/5-2-pyridyl-1-2-dihydropyridin-2-one.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72456451.htm
https://www.chemicalbook.com/synthesis/5-2-pyridyl-1-2-dihydropyridin-2-one.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72456451.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants

- 2-Hydroxypyridine-5-boronic acid
2-Bromopyr|_d|ne Y ygi);acol ester
(Electrophile) (Nucleophile)

Suzuki Coupling

Reaction Conditions

\ \

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Click to download full resolution via product page

Caption: General workflow for the Suzuki coupling synthesis.

Detailed Experimental Protocol

The following is a representative protocol based on established literature procedures.[7]
Researchers should optimize conditions for their specific laboratory setup.

o Vessel Preparation: To an appropriately sized reaction vessel equipped with a magnetic
stirrer and reflux condenser, add 2-bromopyridine (1.0 eq) and 2-hydroxypyridine-5-boronic
acid pinacol ester (1.1 eq).

e Solvent and Base Addition: Add a 1:1 mixture of acetonitrile (CHsCN) and water, followed by
sodium carbonate (Na=COs) (2.0-3.0 eq).

 Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20
minutes to remove oxygen, which can deactivate the palladium catalyst.

o Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.02-0.05
eq) to the mixture.

o Causality Insight:Pd(0) is the active catalytic species. The triphenylphosphine ligands
stabilize the metal center while being labile enough to dissociate and allow the catalytic
cycle (oxidative addition, transmetalation, reductive elimination) to proceed.
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+ Reaction: Heat the mixture to 75 °C with vigorous stirring. Monitor the reaction progress
using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-
MS).

+ Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with
water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers,
wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure. Purify the crude product via flash column chromatography on silica gel to yield the
pure 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE.

Spectroscopic and Structural Characterization
(Predicted)

While specific experimental spectra are not publicly cataloged, the molecular structure allows
for a robust prediction of its key spectroscopic features. This analysis is fundamental for
confirming the identity and purity of the synthesized compound.
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Caption: Correlation of molecular features with predicted spectral data.

'H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region.

» Pyridyl Protons: Four protons on the pyridine ring will appear as a series of doublets, triplets,
or multiplets between & 7.0 and 8.8 ppm. The proton adjacent to the nitrogen will be the most
downfield (deshielded).

e Pyridinone Protons: Three protons on the pyridinone ring will also appear in the aromatic
region, likely showing distinct coupling patterns (doublets and a doublet of doublets).

» Amide Proton: The N-H proton of the pyridinone will appear as a broad singlet at a
significantly downfield shift (typically 6 > 10 ppm) and will exchange with D20.[9]

IR Spectroscopy

Infrared spectroscopy is crucial for identifying key functional groups.

e Carbonyl Stretch (C=0): A strong, sharp absorption peak is expected around 1650-1680
cm~*. This is a hallmark of the 2-pyridone system.[10]

e N-H Stretch: A broad absorption band is anticipated in the region of 3100-3400 cm~* due to
the N-H bond of the amide.[10]

e Aromatic C=C/C=N Stretches: Multiple sharp peaks of medium intensity are expected in the
1550-1620 cm~1 region, corresponding to the vibrations of the two aromatic rings.

Biological Significance and Therapeutic Potential

The primary significance of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE in drug discovery is
its role as a key structural intermediate for the synthesis of Perampanel.[11] Perampanel is a
first-in-class, non-competitive antagonist of the a-amino-3-hydroxy-5-methyl-4-
isoxazolepropionic acid (AMPA) receptor.[12]

Dysfunction of glutamatergic neurotransmission, the main excitatory pathway in the central
nervous system, is implicated in numerous neurological disorders, including epilepsy.[12] AMPA
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receptors mediate fast synaptic transmission. Their over-activation can lead to excitotoxicity
and seizure activity.
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Caption: Role of the core scaffold in developing AMPA receptor antagonists.

By serving as a foundational building block for Perampanel, 5-(2-PYRIDYL)-1,2-
DIHYDROPYRIDIN-2-ONE is directly linked to therapies for epilepsy and other conditions
where dampening excessive glutamatergic signaling is beneficial.[11][12][13] The structure-
activity relationship studies that led to Perampanel's discovery highlight the importance of the
specific arrangement of the pyridyl and pyridinone rings for achieving potent AMPA receptor
antagonism.[12]
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Conclusion

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE is more than a simple heterocyclic molecule; it
is a validated and critical precursor in the synthesis of sophisticated neurological drugs. Its
molecular structure, characterized by a bi-aryl heterocyclic core, is accessible through robust
and scalable Suzuki coupling chemistry. The predictable spectroscopic signature of its
constituent functional groups allows for reliable characterization. Understanding the synthesis,
structure, and ultimate therapeutic application of this compound provides valuable insight for
medicinal chemists engaged in the design and development of next-generation central nervous
system agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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